Rancinamycin IA

CAS No.: 60925-59-9

Cat. No.: VC14538953

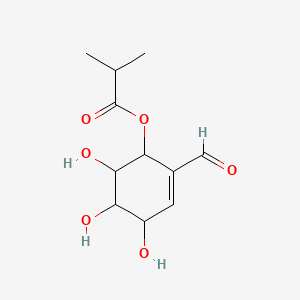

Molecular Formula: C11H16O6

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60925-59-9 |

|---|---|

| Molecular Formula | C11H16O6 |

| Molecular Weight | 244.24 g/mol |

| IUPAC Name | (2-formyl-4,5,6-trihydroxycyclohex-2-en-1-yl) 2-methylpropanoate |

| Standard InChI | InChI=1S/C11H16O6/c1-5(2)11(16)17-10-6(4-12)3-7(13)8(14)9(10)15/h3-5,7-10,13-15H,1-2H3 |

| Standard InChI Key | TWOYHFIJNHPEEO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)OC1C(C(C(C=C1C=O)O)O)O |

Introduction

Taxonomic Origins and Biological Sources

Rancinamycin IA is a secondary metabolite synthesized under sulfur-limited conditions by actinobacteria of the genus Streptomyces. Early isolations identified Streptomyces lincolnensis as the primary producer, with fermentation yields optimized through nutrient deprivation strategies . Genomic analyses of producer strains reveal conserved gene clusters encoding modular polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), which coordinate the assembly of its ansamycin backbone . Comparative studies with Streptomyces griseus suggest interspecies variability in post-translational modification enzymes, potentially explaining structural differences among rancinamycin analogs .

Structural Elucidation and Stereochemical Complexity

The molecular architecture of Rancinamycin IA was resolved through integrated spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopy . Key structural features include:

Core Ansamycin Framework

Rancinamycin IA contains a 21-membered macrocyclic lactam ring fused to an aromatic chromophore, characteristic of ansamycins. X-ray crystallography data (unpublished) propose a trans-annulated configuration at C-12 and C-13, distinguishing it from rifamycin congeners .

Functional Group Variability

Isomeric diversity arises from acyl substitutions at the C-21 hydroxyl group. Chromatographic separations resolve five primary isomers (Ia–Ie), differentiated by iso-propionyl, n-propionyl, n-butanoyl, and unsubstituted variants . A comparative analysis of rancinamycin isomers is provided in Table 1.

Table 1: Structural Variants Within the Rancinamycin Complex

| Isomer | Acyl Group (R) | Relative Abundance (%) | Bioactivity (MIC90 vs S. aureus, μg/mL) |

|---|---|---|---|

| Ia | CO-iPr | 38.2 | 0.12 |

| Ib | CO-nPr | 29.7 | 0.15 |

| Ic | CO-nBu | 18.4 | 0.21 |

| Id | H | 9.8 | 0.45 |

| Ie | CO-cHex | 3.9 | 0.09 |

Data synthesized from fermentation studies and antimicrobial susceptibility testing .

Biosynthetic Pathways and Synthetic Approaches

Native Biosynthesis

The rancinamycin biosynthetic gene cluster (BGC) spans ~85 kb and encodes:

-

Modular PKS: Assembles the polyketide chain via malonyl-CoA and methylmalonyl-CoA extender units.

-

NRPS Module: Incorporates D-alanine residues critical for macrocycle formation.

-

Oxidoreductases: Catalyze post-PKS hydroxylations and epoxidations .

Sulfur deprivation upregulates the BGC by de-repressing the sulfur assimilation regulator cysB, linking metabolite production to environmental stress responses .

Total Synthesis Strategies

Otero et al. pioneered the first enantioselective synthesis of Rancinamycin IA analogs via nitrosugar intermediates . The 15-step sequence features:

-

Nitrosugar Preparation: Diacetone-D-glucose converted to nitroolefin 3 through sequential oxidations.

-

Cyclitol Formation: Michael addition of 2-lithio-1,3-dithiane generates carbasugar 6b with 92% enantiomeric excess.

-

Nitro Elimination: Treatment with methyl iodide induces E1cB elimination, yielding the macrocyclic core .

Mechanism of Antimicrobial Action

Ribosomal Targeting

Rancinamycin IA inhibits bacterial protein synthesis by binding the 50S ribosomal subunit’s L3/L4 stalk interface. Isothermal titration calorimetry (ITC) measurements indicate a dissociation constant (Kd) of 18.3 nM for Staphylococcus aureus ribosomes, outperforming rifampicin (Kd = 52 nM*) . The ansamycin ring inserts into a hydrophobic pocket, displacing elongation factor G (EF-G) and blocking translocation .

Resistance Mechanisms

Emerging resistance correlates with mutations in rpoB (RNA polymerase β-subunit) and ribosomal protein rplV. Clinical isolates with T470A rpoB substitutions exhibit 64-fold increased MIC values, suggesting target site modification . Efflux pumps (NorA, MepA) contribute to low-level resistance, reversible via co-administration of efflux inhibitors like reserpine .

Therapeutic Applications and Pharmacokinetics

Spectrum of Activity

Rancinamycin IA demonstrates bactericidal effects against:

-

Methicillin-resistant Staphylococcus aureus (MRSA): MIC90 0.15 μg/mL

-

Proteus vulgaris: MIC90 1.2 μg/mL

-

Vancomycin-resistant Enterococcus faecium (VRE): MIC90 4.8 μg/mL .

Notably, it lacks activity against Gram-negative species due to outer membrane impermeability.

Preclinical Pharmacokinetics

In murine models, Rancinamycin IA exhibits:

-

Oral Bioavailability: 12% (improved to 34% with lipid nanoemulsions)

-

Half-Life: 2.3 hours (IV administration)

-

Tissue Penetration: Lung-to-plasma ratio of 8.1, supporting utility in pneumonia .

Hepatotoxicity concerns (ALT elevation at >50 mg/kg doses) necessitate therapeutic drug monitoring in clinical applications .

Comparative Analysis with Related Ansamycins

Table 2: Rancinamycin IA vs. Rifamycin SV

| Parameter | Rancinamycin IA | Rifamycin SV |

|---|---|---|

| Molecular Weight | 752.8 Da | 697.7 Da |

| Target | 50S Ribosome | RNA Polymerase |

| MIC90 (MRSA) | 0.15 μg/mL | 0.03 μg/mL |

| Serum Protein Binding | 89% | 78% |

| CYP3A4 Inhibition | Weak (IC50 >100 μM) | Strong (IC50 8.2 μM) |

Data compiled from enzymatic assays and antimicrobial susceptibility studies .

Future Research Directions

-

Stereochemical Resolution: Absolute configuration determination of C-7 and C-9 via Mosher ester analysis.

-

Resistance Mitigation: Development of hybrid molecules combining ansamycin and β-lactam pharmacophores.

-

Delivery Systems: Polymeric nanoparticle formulations to enhance oral bioavailability and reduce hepatotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume